molecular formula C27H28O6 B192146 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one CAS No. 5456-71-3

3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one

Cat. No. B192146
CAS RN: 5456-71-3
M. Wt: 448.5 g/mol
InChI Key: LQYJACCCVUEHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one, also known as flavokawain B, is a natural compound found in the kava plant. It has been the subject of scientific research due to its potential health benefits and medicinal properties. In

Mechanism Of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in inducing apoptosis in breast cancer cells is not fully understood. However, it has been suggested that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B inhibits the Akt/mTOR pathway, which is involved in cell survival and growth. This inhibition leads to the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death.

Biochemical And Physiological Effects

Flavokawain B has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Flavokawain B has also been shown to have anti-microbial properties against a number of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-oxidant properties by scavenging free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in lab experiments is that it is a natural compound, which may make it more attractive for use in medicinal applications. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B. One area of research could focus on the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research could focus on the potential use of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in combination with other compounds to enhance its anti-cancer properties. Additionally, further research could be conducted to explore the potential of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in treating other types of cancer and diseases.

Synthesis Methods

Flavokawain B can be extracted from the roots of the kava plant, but it can also be synthesized in the laboratory. One method of synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a catalyst to produce the intermediate compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-6-(3-methylbut-2-en-1-yl)-4H-pyran-4-one. This intermediate is then converted to 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B through a series of reactions involving acid, base, and oxidation.

Scientific Research Applications

Flavokawain B has been the subject of scientific research due to its potential health benefits and medicinal properties. Studies have shown that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B has anti-cancer properties, specifically in breast cancer cells. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells without affecting normal cells. Flavokawain B has also been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties.

properties

CAS RN

5456-71-3

Product Name

3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one

Molecular Formula

C27H28O6

Molecular Weight

448.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C27H28O6/c1-15(2)7-9-17-23(28)22-24(29)19(16-8-10-20(30-5)21(13-16)31-6)14-32-26(22)18-11-12-27(3,4)33-25(17)18/h7-8,10-14,28H,9H2,1-6H3

InChI Key

LQYJACCCVUEHFD-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C

Other CAS RN

5456-71-3

Origin of Product

United States

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